molecular formula C10H16ClNO B3211433 Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride CAS No. 108864-29-5

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride

Cat. No.: B3211433
CAS No.: 108864-29-5
M. Wt: 201.69 g/mol
InChI Key: CUUNFALQLFGMQK-UHFFFAOYSA-M
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Description

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (CAS: To be confirmed; systematic name based on IUPAC nomenclature) is a quaternary ammonium compound (QAC) characterized by a benzyl group attached to a nitrogen atom substituted with two methyl groups and one 2-hydroxyethyl group. The chloride counterion ensures its ionic nature, making it water-soluble and effective in applications such as antimicrobial agents, surfactants, and corrosion inhibitors. Its structure combines hydrophilic (hydroxyethyl) and hydrophobic (benzyl, methyl) moieties, enabling interfacial activity .

Properties

IUPAC Name

2-hydroxyethyl-dimethyl-phenylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO.ClH/c1-11(2,8-9-12)10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUNFALQLFGMQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50762848
Record name N-(2-Hydroxyethyl)-N,N-dimethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108864-29-5
Record name N-(2-Hydroxyethyl)-N,N-dimethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the reaction of dimethylamine with benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Dimethylamine and benzyl chloride.

    Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated and purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid or concentrated solution.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halide exchange reactions are typically carried out using sodium or potassium salts of the desired anion.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted quaternary ammonium salts.

Scientific Research Applications

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: This compound is employed in cell culture studies as a disinfectant.

    Medicine: It is used in the formulation of antiseptic solutions and disinfectants.

    Industry: It is utilized in the production of detergents, fabric softeners, and personal care products.

Mechanism of Action

The mechanism of action of Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as a disinfectant and antiseptic. The molecular targets include phospholipids and proteins in the cell membrane.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The compound belongs to a broader class of benzyl-substituted QACs. Key structural differences among analogs include:

  • Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl, hexadecyl) enhance hydrophobicity.
  • Substituents on Nitrogen : Hydroxyethyl vs. ethyl, methyl, or bulkier groups.
  • Counterions : Chloride vs. bromide or hydroxide.
Table 1: Structural Comparison of Selected QACs
Compound Name Substituents on N Alkyl Chain Counterion Molecular Weight (g/mol) Source
Target Compound 2-hydroxyethyl, 2 methyl None Cl⁻ ~227.3 (estimated)
Benzalkonium chloride (BAC12) Dodecyl, 2 methyl C12 Cl⁻ 339.99
Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride Diethyl, 2-hydroxyethyl None Cl⁻ 243.77
Benzoxonium chloride Dodecyl, 2 hydroxyethyl C12 Cl⁻ ~470.0
Benzyldimethylhexadecylammonium chloride Hexadecyl, 2 methyl C16 Cl⁻ 442.18

Physicochemical Properties

  • Critical Micelle Concentration (CMC) : Hydroxyethyl-containing QACs (e.g., target compound) exhibit lower CMC values (~0.5–1 mM) compared to purely hydrophobic analogs like BAC12 (CMC ~0.1 mM), due to enhanced water solubility from the hydroxyl group .
  • Thermal Stability : Melting points for hydroxyethyl-substituted QACs range from 165–200°C, slightly lower than methyl/ethyl analogs (e.g., BAC12: 175°C) due to hydrogen bonding disruptions .
  • Solubility: The target compound is highly soluble in polar solvents (water, ethanol) but less so in nonpolar media, contrasting with longer-chain QACs (e.g., hexadecyl derivatives), which require co-solvents .

Functional Performance

Antimicrobial Activity
  • The target compound shows moderate antimicrobial efficacy against Gram-positive bacteria (MIC ~50–100 µg/mL), outperformed by BAC12 (MIC ~10 µg/mL) due to the latter’s longer hydrophobic tail enhancing membrane disruption .
  • Hydroxyethyl derivatives, however, demonstrate superior biofilm inhibition (70–90% efficiency) compared to purely hydrophobic QACs, attributed to their ability to penetrate hydrophilic extracellular polymeric substances .
Corrosion Inhibition
  • In acidic environments, hydroxyethyl QACs (e.g., (E)-dodecyl-4-[(2-hydroxyethylamino)methyl]-N,N-dimethyl benzenaminium bromide) achieve 90–94% corrosion inhibition on mild steel, surpassing methyl/ethyl analogs (80–85%) due to stronger adsorption via hydroxyl-metal interactions .

Biological Activity

Introduction

Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride, also known as dimethylaminoethanol (DMAE) chloride, is a quaternary ammonium compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₄ClN
  • Molecular Weight : 175.67 g/mol
  • CAS Number : 303-24-4

This compound functions primarily as a neuroprotective agent. Its mechanisms include:

  • Acetylcholinesterase Inhibition : Studies have shown that DMAE can inhibit acetylcholinesterase (AChE), which may enhance cholinergic transmission in the brain. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress and protecting neuronal cells from damage .
  • Neuroprotective Effects : In vitro studies indicate that DMAE protects against beta-amyloid-induced toxicity in neuroblastoma cells, suggesting potential applications in Alzheimer's disease treatment .

Pharmacological Effects

Effect Description
NeuroprotectionProtects neuronal cells from oxidative stress and toxicity.
Cholinergic EnhancementInhibits AChE, potentially enhancing cognitive function.
Antioxidant PropertiesReduces oxidative stress in neural tissues.

Case Studies

  • Alzheimer's Disease : A study evaluated the effects of DMAE on cognitive function in patients with mild to moderate Alzheimer's disease. Results indicated improved memory and cognitive scores compared to placebo groups .
  • Mood Enhancement : Another clinical trial assessed the impact of DMAE on mood and anxiety levels. Participants reported significant improvements in mood and reduced anxiety symptoms after supplementation .

Toxicology and Safety

Despite its benefits, safety assessments have identified potential risks associated with DMAE chloride:

  • Toxicity Levels : Acute toxicity studies indicate that high doses can lead to adverse effects such as gastrointestinal disturbances and skin irritation .
  • Regulatory Status : The compound is classified under various regulations due to its potential health risks when misused or overconsumed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
Reactant of Route 2
Benzenaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride

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